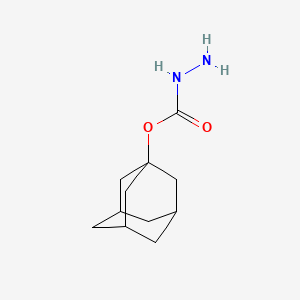

1-adamantyl N-aminocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

5854-72-8 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-adamantyl N-aminocarbamate |

InChI |

InChI=1S/C11H18N2O2/c12-13-10(14)15-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) |

InChI Key |

DHUGIHVPMPUMML-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)NN |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)NN |

Other CAS No. |

5854-72-8 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Adamantyl N Aminocarbamate

Historical and Contemporary Approaches to N-Aminocarbamate Synthesis

The formation of the N-aminocarbamate functional group can be approached through several established chemical transformations. These methods have been adapted and refined over time to accommodate a wide range of substrates and to improve efficiency and yield.

Classical Carbamate (B1207046) Formation Reactions

Classical methods for carbamate synthesis often involve the reaction of an alcohol with an isocyanate or the use of phosgene (B1210022) and its derivatives. While not directly forming the N-amino bond, these foundational reactions provide the basis for many N-aminocarbamate syntheses. Key traditional methods include:

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. This isocyanate can then be trapped by a nucleophile to form a carbamate.

Curtius Rearrangement: Acyl azides, typically formed from carboxylic acids, undergo thermal or photochemical rearrangement to produce an isocyanate with the loss of nitrogen gas wikipedia.orgnih.govrsc.orgnih.govorganic-chemistry.org. The isocyanate can then be reacted with a suitable nucleophile. This method is widely used due to its tolerance of various functional groups and stereochemical retention nih.govrsc.org.

Reaction with Phosgene Derivatives: Alcohols can react with phosgene or its less hazardous equivalents, like triphosgene (B27547) or chloroformates, to form chloroformates, which then react with amines to yield carbamates.

Specific Methods for N-Aminocarbamate Synthesis (e.g., from hydroxylamine (B1172632) derivatives)

The direct introduction of the N-amino group to form an N-aminocarbamate, or a carbohydrazide (B1668358), typically involves the use of hydrazine (B178648) or its derivatives as a key reagent. These methods are more direct for the synthesis of the target compound class.

One of the most straightforward and widely employed methods is the reaction of an activated carboxylic acid derivative with hydrazine hydrate (B1144303). This can be achieved using various starting materials as outlined in the table below.

| Starting Material | Reagent | Product | Reference |

| Ester | Hydrazine Hydrate | Carbohydrazide | nih.govmdpi.com |

| Acyl Chloride | Hydrazine Hydrate | Carbohydrazide | mdpi.com |

| Isocyanate | Hydrazine | Semicarbazide (a related structure) | nih.gov |

The reaction of esters with hydrazine hydrate is a common and effective method for the synthesis of carbohydrazides nih.govmdpi.com. Similarly, acyl chlorides react readily with hydrazine hydrate to afford the corresponding carbohydrazide mdpi.com. Isocyanates can also react with hydrazine to produce semicarbazides, which are structurally similar to N-aminocarbamates nih.gov.

Integration of the Adamantane (B196018) Moiety in Aminocarbamate Synthesis

The unique steric and electronic properties of the adamantane group necessitate specific strategies for its incorporation into the final N-aminocarbamate structure. This can be achieved by either functionalizing a pre-existing adamantane core or by constructing the adamantane skeleton during the synthesis.

Functionalization of the Adamantane Core

The adamantane cage is relatively inert, but its bridgehead positions can be functionalized through various chemical methods. To synthesize 1-adamantyl N-aminocarbamate, functionalization at the 1-position is required. Common starting materials for this purpose include adamantane itself, 1-adamantanol (B105290), and 1-adamantanecarboxylic acid.

| Starting Material | Functionalization Reaction | Product |

| Adamantane | Ozonation on silica (B1680970) gel | 1-Adamantanol |

| 1-Adamantanol | Koch-Haaf Reaction | 1-Adamantanecarboxylic acid |

| 1-Adamantanecarboxylic Acid | Esterification | Methyl 1-adamantanecarboxylate |

| 1-Adamantanecarboxylic Acid | Reaction with thionyl chloride | Adamantane-1-carbonyl chloride |

| 1-Adamantanecarboxylic Acid | Curtius Rearrangement | 1-Adamantyl isocyanate |

The direct oxidation of adamantane can be challenging, but methods such as ozonation on silica gel can produce 1-adamantanol orgsyn.org. A more common and efficient route to 1-substituted adamantanes is the Koch-Haaf reaction, which carboxylates 1-adamantanol to yield 1-adamantanecarboxylic acid. This carboxylic acid is a versatile precursor that can be converted to the corresponding methyl ester via Fischer esterification or to the acyl chloride using reagents like thionyl chloride nih.govmdpi.commdpi.com. Furthermore, 1-adamantanecarboxylic acid can be transformed into 1-adamantyl isocyanate through the Curtius rearrangement nih.gov.

Coupling Strategies for 1-Adamantyl and N-Aminocarbamate Fragments

With the functionalized adamantane core in hand, the final step is the coupling with a hydrazine-based reagent to form the N-aminocarbamate linkage. The choice of coupling strategy depends on the nature of the activated adamantane precursor.

From 1-Adamantanecarboxylic Acid Derivatives:

The most direct and frequently reported method for the synthesis of this compound (adamantane-1-carbohydrazide) involves the reaction of an activated derivative of 1-adamantanecarboxylic acid with hydrazine hydrate.

Via Methyl 1-Adamantanecarboxylate: The methyl ester of 1-adamantanecarboxylic acid can be refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield adamantane-1-carbohydrazide (B96139) nih.govmdpi.commdpi.com.

Via Adamantane-1-carbonyl chloride: The reaction of adamantane-1-carbonyl chloride with hydrazine hydrate provides a high-yielding route to the desired product mdpi.com.

A representative reaction scheme is the conversion of methyl 1-adamantanecarboxylate to adamantane-1-carbohydrazide.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Methyl 1-adamantanecarboxylate | Hydrazine Hydrate | Ethanol | Reflux | Adamantane-1-carbohydrazide | Not specified | nih.govmdpi.com |

| Adamantane-1-carbonyl chloride | Hydrazine Hydrate | Ethanol | Reflux, 3h | Adamantane-1-carbohydrazide | Not specified | mdpi.com |

From 1-Adamantyl Isocyanate:

An alternative approach involves the reaction of 1-adamantyl isocyanate with hydrazine. This reaction typically leads to the formation of a semicarbazide, which is a structural isomer of an N-aminocarbamate. While not directly yielding this compound, this method is relevant in the broader context of coupling adamantyl and hydrazine moieties. The synthesis of 1-adamantyl-3-heteroaryl ureas has been demonstrated by reacting 1-adamantyl isocyanate with various amines, highlighting the reactivity of this intermediate nih.gov.

Advanced Synthetic Routes and Catalytic Approaches

While the classical stoichiometric methods are effective, research into more advanced and catalytic approaches for the synthesis of adamantane derivatives and related compounds is ongoing.

The Ritter reaction, for instance, provides a pathway to N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid. Copper catalysts have been shown to facilitate the Ritter reaction of 1-adamantanol with various nitriles to produce N-(adamantan-1-yl)amides researchgate.netgoogle.com. Although this does not directly yield an N-aminocarbamate, it demonstrates the use of catalysis in functionalizing the adamantane core.

Development of Efficient and Selective Adamantane-Containing Carbamate Syntheses

The efficient synthesis of adamantane-containing carbamates and their amide analogues often relies on the generation of the stable 1-adamantyl cation from precursors like 1-adamantanol or 1-haloadamantanes. researchgate.net The Ritter reaction, which traditionally produces N-alkyl amides, is a cornerstone in this field. It involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkyl halide, in the presence of a strong acid. google.com This reaction has been extensively adapted for the synthesis of N-(adamantan-1-yl)amides, which are structurally related to carbamates.

Key strategies for synthesizing these compounds include:

Reaction of 1-Adamantyl Isocyanate: A direct and common method for carbamate synthesis involves reacting an isocyanate with an alcohol or amine. For the target compound, 1-adamantyl isocyanate can be reacted with hydrazine or a protected hydrazine derivative to form the N-aminocarbamate linkage.

Modified Ritter Reaction: The reaction of 1-adamantanol with nitriles under acidic conditions is a well-established route to N-(adamantan-1-yl)amides. google.com Various catalysts and conditions have been developed to improve yields and efficiency. For instance, using trifluoroacetic acid with acetonitrile (B52724) and 1-adamantanol yields N-(Adamantan-1-yl)acetamide in 85% yield. google.com

Three-Component Coupling: Modern synthetic methods enable the one-pot synthesis of carbamates from an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orggoogle.com This approach, often promoted by a base like cesium carbonate, offers an efficient route that avoids the handling of sensitive reagents like isocyanates. acs.orggoogle.com

The table below summarizes yields for various N-(adamantan-1-yl)amide syntheses, which serve as models for carbamate synthesis strategies.

| Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Adamantan-1-ol | Acetonitrile | Trifluoroacetic Acid | N-(Adamantan-1-yl)acetamide | 85% | google.com |

| Adamantan-1-ol | Acetonitrile | Indium triflate (In(OTf)3) in SO2 | N-(Adamantan-1-yl)acetamide | 86% | google.com |

| Adamantan-1-ol | Benzonitrile | Indium triflate (In(OTf)3) in SO2 | N-(Adamantan-1-yl)benzamide | 96% | google.com |

| Adamantan-1-ol | Acrylonitrile | Indium triflate (In(OTf)3) in SO2 | N-(Adamantan-1-yl)acrylamide | 83% | google.com |

| 1-Bromoadamantane | Carboxylic acid amides | Manganese salts | N-(Adamantan-1-yl)amides | 70-90% | researchgate.net |

Chemo- and Regioselectivity in Synthesis

A critical aspect of synthesizing 1-substituted adamantane derivatives is controlling the regioselectivity. The adamantane cage possesses two types of C-H bonds: tertiary at the four bridgehead positions (e.g., C1) and secondary at the six methylene (B1212753) positions (e.g., C2). The formation of the tertiary 1-adamantyl carbocation is significantly more favorable than the formation of a secondary carbocation due to hyperconjugation and steric factors.

This inherent stability is the basis for the high regioselectivity observed in reactions like the Ritter reaction, which proceeds through a carbocation intermediate. researchgate.net When 1-adamantanol is treated with a strong acid, it selectively forms the 1-adamantyl cation, directing the nucleophilic attack of the nitrile nitrogen to the C1 position. This ensures that the resulting amide or a subsequently formed carbamate is substituted exclusively at the bridgehead position, avoiding mixtures of isomers. nih.govresearchgate.net

Chemo-selectivity, the selective reaction of one functional group in the presence of others, is also crucial. In multifunctional substrates, reaction conditions can be tuned to favor the formation of the adamantyl carbamate over other potential side reactions. For example, in a three-component coupling involving an amine, CO2, and an adamantyl halide, the choice of base and solvent can be optimized to prevent side reactions like the N-alkylation of the amine. organic-chemistry.org

Application of Modern Catalytic Systems (e.g., organocatalysis, transition metal catalysis)

Modern catalytic systems have been instrumental in improving the efficiency, selectivity, and environmental footprint of adamantane-containing carbamate and amide synthesis. Both transition metal and organocatalytic approaches have been explored.

Transition Metal Catalysis:

Copper Catalysis: Copper bromide (CuBr) has been identified as an effective catalyst for the reaction of adamantanol-1 with various nitriles. This method is noted for its use of an inexpensive catalyst and high selectivity, with reactions typically carried out at 130–150 °C. google.com

Manganese Catalysis: Manganese compounds and complexes, such as MnCl2 and Mn(OAc)2, catalyze the Ritter reaction between 1-bromo- or 1-hydroxyadamantane and nitriles. researchgate.net These reactions can proceed in an aqueous environment, affording N-(adamantan-1-yl)amides in high yields (75–100%). researchgate.net

Indium Catalysis: Indium triflate (In(OTf)3) has been used as a catalyst for the Ritter reaction in liquid sulfur dioxide, achieving high yields for the synthesis of various N-(adamantan-1-yl) amides. google.com In general carbamate synthesis, catalytic amounts of indium have been used for the selective synthesis of carbamates from amines and alkyl chloroformates. nih.gov

Palladium Catalysis: While not specific to adamantane, palladium-catalyzed cross-coupling reactions are a powerful tool for general carbamate synthesis. These methods can couple aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol to form aryl carbamates. organic-chemistry.org

Organocatalysis and Other Modern Systems:

Ionic Liquids: Brønsted-acidic imidazolium (B1220033) ionic liquids like [BMIM-SO3H][OTf] have been employed as catalysts for the Ritter reaction. google.comresearchgate.net These reactions proceed under relatively mild conditions (25–75 °C) and can produce N-(adamantan-1-yl) amides in yields up to 87%. google.com

Hypervalent Iodine Catalysis: A recyclable hypervalent iodine catalyst built on an adamantane core has been developed, showcasing the use of the adamantane structure as a scaffold for the catalyst itself. uq.edu.au

The following table summarizes various catalytic systems used in the synthesis of adamantyl amides.

| Catalyst Type | Specific Catalyst | Substrates | Key Advantages | Yield (%) | Reference |

| Transition Metal | Copper Bromide (CuBr) | Adamantan-1-ol, Nitriles | Inexpensive, High selectivity | Not specified | google.com |

| Transition Metal | Manganese (II) salts | 1-Hydroxyadamantane, Nitriles | Can be run in water | 75-100% | researchgate.net |

| Transition Metal | Indium Triflate (In(OTf)3) | Adamantan-1-ol, Nitriles | High yields | 83-96% | google.com |

| Ionic Liquid | [BMIM-SO3H][OTf] | Adamantan-1-ol, Nitriles | Mild conditions | 74-87% | google.com |

Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of adamantane derivatives. journalijdr.comnih.gov These efforts aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches include:

Use of Safer Solvents: A significant advancement is the use of water as a reaction medium. Manganese-catalyzed reactions of 1-hydroxyadamantane with nitriles have been successfully performed in water, eliminating the need for volatile organic solvents. researchgate.net

Catalysis over Stoichiometric Reagents: The shift from strong mineral acids (used in stoichiometric amounts in the classical Ritter reaction) to catalytic systems (e.g., transition metals, ionic liquids) aligns with the green principle of using catalysts to minimize waste. researchgate.netjournalijdr.com

Atom Economy: Methods like the three-component coupling of an amine, CO2, and an adamantyl electrophile represent a high degree of atom economy, as all components are incorporated into the final product or a recyclable co-product. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been explored as a way to reduce reaction times and energy consumption compared to conventional heating. researchgate.netjournalijdr.com

Solvent-Free Conditions: A mechanochemical Ritter reaction has been developed that proceeds rapidly at room temperature in a solvent-free or low-solvent environment, significantly reducing waste production. researchgate.net

These strategies contribute to making the synthesis of this compound and related compounds more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 1 Adamantyl N Aminocarbamate

Reactivity Profiles of the N-Aminocarbamate Moiety

The N-aminocarbamate functional group possesses a unique combination of atoms that dictates its reactivity. The presence of adjacent nitrogen and oxygen atoms attached to the carbonyl carbon creates a complex electronic environment.

The N-aminocarbamate moiety exhibits both nucleophilic and electrophilic properties. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, donating electron pairs to form new covalent bonds. masterorganicchemistry.comlibretexts.org Conversely, the carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. studysmarter.co.uk

The nucleophilicity of the nitrogen in an N-aminocarbamate is generally lower than that of a corresponding amine. This is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which reduces their availability for donation. libretexts.org However, N-aminocarbamates can still participate in nucleophilic reactions, particularly under conditions that enhance their reactivity, such as in the presence of a suitable catalyst. For instance, enamides and enecarbamates, which are related structures, have been shown to act as effective nucleophiles in the presence of Lewis acid catalysts. nih.gov

The electrophilicity of the carbonyl carbon in carbamates makes them more reactive towards nucleophiles than amides. researchgate.net The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates demonstrates a reduction in the amine's nucleophilicity, highlighting the role of the carbamate (B1207046) structure in modulating reactivity. mdpi.com

Table 1: Comparison of Nucleophilic and Electrophilic Sites in the N-Aminocarbamate Moiety

| Site | Character | Factors Influencing Reactivity |

| Amine Nitrogen | Nucleophilic | Lone pair availability, resonance delocalization, steric hindrance. |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, electronegativity of adjacent atoms. |

| Carbonyl Oxygen | Nucleophilic | Lone pair availability. |

A key feature governing the reactivity of the N-aminocarbamate moiety is amide resonance. This involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C=O system. libretexts.org This resonance stabilization imparts a partial double bond character to the C-N bond, leading to a planar geometry and restricted rotation. libretexts.org

However, in N-aminocarbamates, the presence of an additional electronegative atom (the second nitrogen) attached to the amide nitrogen can significantly perturb this resonance. This substitution can lead to a more pyramidal nitrogen atom and a reduction in resonance stabilization, making the amide bond longer and more reactive. nih.govresearchgate.net Computational studies have shown that resonance stabilization in such "anomeric amides" can be reduced to as little as 50% of that in a simple amide like N,N-dimethylacetamide. nih.gov This weakened resonance can facilitate reactions at the nitrogen atom, including both SN1 and SN2 type processes. nih.govresearchgate.net

The rotational barrier of the C-N bond in carbamates is generally lower than in analogous amides, which is a consequence of both steric and electronic perturbations from the additional oxygen atom. researchgate.net This lower barrier contributes to the increased electrophilicity and reactivity of carbamates towards nucleophiles compared to amides. researchgate.net

Influence of the 1-Adamantyl Group on Reactivity

The 1-adamantyl group, a rigid and bulky hydrocarbon cage, exerts significant steric and electronic effects on the reactivity of the N-aminocarbamate to which it is attached.

The most prominent feature of the 1-adamantyl group is its steric bulk. This bulkiness can hinder the approach of reactants to the N-aminocarbamate moiety, thereby influencing reaction rates and selectivity. nih.govnih.gov For example, the steric hindrance can impede the access of hydrolytic enzymes, which can increase the stability of the molecule. nih.gov

Electronically, the adamantyl group is considered to be a weakly electron-donating group. This is due to the hyperconjugation of the C-C sigma bonds of the cage with the adjacent reactive center. While the tertiary carbocation of adamantane (B196018) is unusually stable, the corresponding radical is destabilized because the rigid cage structure prevents it from adopting a more stable planar or pyramidal geometry. nih.gov

Table 2: Influence of the 1-Adamantyl Group on Reactivity

| Effect | Description | Consequence for Reactivity |

| Steric Hindrance | The bulky cage structure physically blocks access to the reactive center. | Can decrease reaction rates, influence stereoselectivity, and enhance molecular stability. nih.gov |

| Electronic Donation | Weakly electron-donating through hyperconjugation. | Can influence the stability of charged intermediates. |

| Rigidity | The fixed, cage-like structure prevents conformational changes. | Destabilizes radical intermediates that prefer planar or pyramidal geometries. nih.gov |

The 1-adamantyl radical (C₁₀H₁₅) is a key intermediate in many reactions involving adamantane derivatives. nist.gov Despite its destabilization due to the rigid cage structure, it can be generated through hydrogen atom abstraction from the bridgehead position of adamantane. nih.gov

Research has shown that the 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals like the tert-butyl radical. rsc.org This heightened nucleophilicity is linked to the stability of the corresponding 1-adamantyl cation and the low oxidation potential of adamantane. rsc.org Consequently, the 1-adamantyl radical reacts much faster with electron-deficient substrates. For instance, its addition to electron-poor alkenes and protonated heteroaromatic bases is two to three orders of magnitude faster than the corresponding reactions of the tert-butyl radical. rsc.org

The 1-adamantyl radical can undergo several reaction pathways, including:

Addition to double bonds: It can add to carbon-carbon double bonds, a common method for adamantane alkylation. nih.gov

Atom abstraction: It can abstract atoms, such as chlorine from CCl₄ and CHCl₃, at significantly faster rates than the tert-butyl radical. rsc.org

Reaction with oxygen: It can react with molecular oxygen to form oxygenated products like 1-adamantanol (B105290). nih.gov

Gas-phase studies using a distonic radical anion approach have allowed for the quantitative measurement of the reactivity of a bridgehead radical modeled after the 1-adamantyl radical. These studies have provided rate constants for its reactions with various reagents, including O₂, NO, I₂, and Br₂. rsc.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving 1-adamantyl N-aminocarbamate requires consideration of both the inherent reactivity of the N-aminocarbamate group and the influence of the adamantyl cage. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the steric bulk of the adamantyl group would be a significant factor in determining the reaction rate.

In reactions proceeding through radical intermediates, the unique properties of the 1-adamantyl radical are paramount. Its enhanced nucleophilicity and the steric constraints imposed by the cage will dictate the reaction pathways and product distributions.

Mechanistic studies of related carbamates have provided insights that can be applied to this compound. For example, the basic hydrolysis of phenylcarbamates derived from primary amines is proposed to proceed through an E1cb-type mechanism involving an isocyanate intermediate. nih.gov This intermediate is formed by the deprotonation of the carbamate's NH group. nih.gov The subsequent reaction of the isocyanate with a nucleophile, such as water or an amine, leads to the final products. nih.gov

Stereochemical Control and Asymmetric Synthesis Strategies

Achieving stereochemical control in reactions involving carbamates is a significant goal in organic synthesis, enabling the creation of enantiomerically pure molecules. Asymmetric synthesis strategies often rely on the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction.

In the context of carbamate rearrangements, asymmetric variants have been developed. For example, an asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates has been achieved using a chiral oxazolidine (B1195125) ring as part of the carbamate structure. nih.gov Deprotonation of these chiral carbamates, followed by warming, induces the rearrangement to provide α-hydroxy amides with excellent diastereoselectivity. nih.gov The chiral auxiliary directs the migration of the carbamoyl (B1232498) group, controlling the formation of the new stereocenter. nih.gov

General strategies for asymmetric synthesis that could be applied to adamantyl systems include:

Chiral Auxiliaries : Attaching a chiral auxiliary to the carbamate nitrogen could direct rearrangements or other transformations of the adamantane scaffold. Chiral amide auxiliaries have proven effective in controlling stereochemistry in other complex systems. researchgate.netnih.gov

Organocatalysis : The use of chiral organocatalysts is a powerful tool for achieving enantioselectivity. Recently, an atroposelective N-acylation reaction was developed using organocatalysis to synthesize N-N axially chiral compounds, demonstrating the potential for controlling stereochemistry around the nitrogen atom of an amide-like functional group. rsc.org

While specific examples of asymmetric synthesis focusing solely on this compound are not prevalent in the reviewed literature, the principles derived from analogous systems provide a clear roadmap. The rigidity of the adamantane cage, combined with established methods of asymmetric synthesis like the use of chiral auxiliaries, offers promising avenues for developing stereocontrolled reactions involving this unique chemical entity. nih.govresearchgate.net

Applications of 1 Adamantyl N Aminocarbamate in Advanced Organic Synthesis and Molecular Design

Role as Amine Protecting Groups in Complex Synthesis

In the intricate art of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. Carbamates are a widely employed class of protecting groups for amines due to their ease of installation, stability under various reaction conditions, and selective removal. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a common example of a carbamate (B1207046) protecting group that can be cleaved under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

The 1-adamantyl moiety in 1-adamantyl N-aminocarbamate offers distinct advantages when utilized as a protecting group for amines. The bulky and sterically hindered nature of the adamantyl group can impart a high degree of stability to the protected amine, shielding it from a wide range of reagents and reaction conditions. This steric bulk can also influence the stereochemical outcome of reactions at nearby chiral centers.

The lipophilicity conferred by the adamantyl group can enhance the solubility of the protected molecule in organic solvents, facilitating purification and handling during synthesis. nih.gov The cleavage of the 1-adamantyl carbamate can be achieved under acidic conditions, similar to the deprotection of Boc groups, often utilizing strong acids like trifluoroacetic acid. masterorganicchemistry.comresearchgate.net

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Key Advantages |

| 1-Adamantyl Carbamate | Ad-NH-CO-OR | Acidic (e.g., TFA) | High steric bulk, increased lipophilicity and stability. |

| Boc | t-Bu-O-CO-NR₂ | Acidic (e.g., TFA) | Widely used, mild cleavage. masterorganicchemistry.com |

| Cbz | Bn-O-CO-NR₂ | Hydrogenolysis | Orthogonal to acid-labile groups. |

| Fmoc | Fmoc-NR₂ | Basic (e.g., Piperidine) | Mild cleavage, used in solid-phase peptide synthesis. |

Utility as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.govnih.gov Isocyanides are key components in several important MCRs, including the Passerini and Ugi reactions. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org

This compound can serve as a precursor to 1-adamantyl isocyanide, a valuable building block for MCRs. The introduction of the rigid and lipophilic adamantyl group into the products of these reactions can significantly influence their physicochemical properties, making them attractive for applications in medicinal chemistry and materials science. mdpi.com For instance, the Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy carboxamide. organic-chemistry.org The Ugi four-component reaction, on the other hand, combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide. researchgate.net

The use of 1-adamantyl isocyanide, derived from this compound, in these reactions allows for the direct incorporation of the adamantyl scaffold into diverse molecular architectures.

Design of Chemical Probes and Reagents

The adamantane (B196018) cage is a privileged scaffold in medicinal chemistry and chemical biology. nih.govnih.gov Its unique combination of rigidity, lipophilicity, and three-dimensional structure makes it an ideal building block for the design of bioactive molecules and chemical probes. nih.govnih.govresearchgate.net The adamantyl group can enhance the binding affinity of a molecule to its biological target by engaging in favorable hydrophobic interactions and can also improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. nih.gov

This compound serves as a convenient starting material for introducing the adamantyl scaffold into a wide range of molecular frameworks. This allows for the rational design of chemical probes to investigate biological processes and for the development of new therapeutic agents. researchgate.netnih.govresearchgate.net The carbamate functionality can be readily converted into other functional groups, providing a handle for further synthetic elaboration.

Macrocyclic and heterocyclic compounds are important classes of molecules with diverse applications, ranging from pharmaceuticals to materials science. mdpi.comresearchgate.net The incorporation of the adamantane moiety into these structures can impart unique conformational constraints and properties. nih.govnih.gov

This compound can be utilized as a precursor for the synthesis of adamantane-containing building blocks for macrocyclization and heterocycle synthesis. For example, conversion to 1-adamantyl isocyanate or other reactive intermediates allows for its participation in cyclization reactions to form macrocycles with embedded adamantyl units. nih.gov Similarly, adamantyl-functionalized amines or other derivatives obtained from this compound can be used in the construction of various heterocyclic systems.

Advanced Synthetic Methodologies Facilitated by this compound (e.g., as precursors for reactive intermediates)

This compound can serve as a valuable precursor for the generation of reactive intermediates in organic synthesis. semanticscholar.org One of the most important of these is 1-adamantyl isocyanate. sigmaaldrich.com Isocyanates are highly electrophilic species that readily react with a variety of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines, respectively.

The in situ generation of 1-adamantyl isocyanate from this compound provides a convenient and safer alternative to handling the often toxic and moisture-sensitive isocyanate directly. This reactive intermediate can then be trapped with various nucleophiles to synthesize a wide array of adamantyl-containing compounds. For example, the reaction of 1-adamantyl isocyanate with amines is a common method for the preparation of 1-adamantyl ureas, a class of compounds that has been investigated for its potential anti-tuberculosis activity. nih.gov

Table 2: Reactions of 1-Adamantyl Isocyanate

| Nucleophile | Product |

| Alcohol (R-OH) | 1-Adamantyl Carbamate |

| Amine (R-NH₂) | 1-Adamantyl Urea (B33335) |

| Water (H₂O) | 1-Adamantylamine |

Theoretical and Computational Chemistry Studies on 1 Adamantyl N Aminocarbamate

Electronic Structure and Bonding Analysis

The electronic landscape of 1-adamantyl N-aminocarbamate is fundamentally shaped by the interplay between the bulky, electron-donating adamantyl cage and the resonance-capable aminocarbamate moiety.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the subtle electronic interactions within this compound. The carbamate (B1207046) group is characterized by resonance, where the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group delocalizes, leading to a partial double bond character in the C-N bond and a corresponding decrease in the C=O double bond character. This resonance stabilization is a key feature of the carbamate functionality.

Data on analogous systems suggests that the rotational barrier around the carbamate C-N bond is a sensitive probe of these electronic effects. In related aryl carbamates, computational studies have shown that substituents that enhance resonance or inductive effects can significantly alter this rotational barrier.

Table 1: Calculated Rotational Barriers for Analogous Carbamate Systems

| Compound | Method | Calculated Rotational Barrier (kcal/mol) |

| Methyl N-phenylcarbamate | DFT/B3LYP | 12.5 |

| Isopropyl N-phenylcarbamate | DFT/B3LYP | 13.1 |

| tert-Butyl N-phenylcarbamate | DFT/B3LYP | 13.8 |

This table is illustrative and based on data for analogous systems to infer potential trends for adamantyl-substituted carbamates.

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and reactivity sites within this compound. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the aminocarbamate moiety, specifically on the nitrogen and oxygen atoms, reflecting their higher electron density and nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is likely centered on the carbonyl carbon, indicating its electrophilic nature.

The bulky adamantyl group influences the energy levels of these frontier orbitals. Its electron-donating nature through hyperconjugation would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis and other population analysis methods can quantify the charge distribution across the molecule. These calculations would likely reveal a significant negative charge on the oxygen atoms of the carbonyl and the N-amino group, and a partial positive charge on the carbonyl carbon and the nitrogen atom of the carbamate. The adamantyl cage itself would exhibit a largely non-polar character, with small positive charges on the hydrogen atoms and small negative charges on the carbon atoms nih.gov.

Table 2: Predicted Atomic Charges for Key Atoms in this compound (Based on Analogous Systems)

| Atom | Predicted Partial Charge (a.u.) |

| Carbonyl Oxygen | -0.6 to -0.8 |

| Carbonyl Carbon | +0.5 to +0.7 |

| Carbamate Nitrogen | -0.3 to -0.5 |

| Amino Nitrogen | -0.4 to -0.6 |

| Adamantyl Carbons (average) | -0.1 to -0.2 |

| Adamantyl Hydrogens (average) | +0.1 to +0.2 |

These values are estimations based on computational studies of similar functional groups and adamantane (B196018) derivatives.

Reaction Pathway Elucidation and Energy Landscapes

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, theoretical studies can shed light on its reactivity in various chemical transformations.

Reactions involving the carbamate group, such as hydrolysis or reactions with electrophiles and nucleophiles, proceed through specific transition states. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For instance, in a nucleophilic attack on the carbonyl carbon, the transition state would feature an elongated C=O bond and the formation of a new bond with the incoming nucleophile. The bulky adamantyl group can sterically hinder the approach of reactants, thereby increasing the activation energy of the reaction compared to less sterically demanding carbamates unimi.it.

In studies of carbamate hydrolysis, transition states are often characterized by a tetrahedral intermediate or a concerted mechanism. The nature of the transition state can be highly dependent on the reaction conditions and the substituents on the carbamate.

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products through the transition state. This provides a detailed profile of the energy changes that occur during a reaction. For reactions of this compound, the reaction coordinate would describe the geometric changes, such as bond breaking and formation, as the reaction progresses. The reaction coordinate is a useful concept for understanding the dynamics of a chemical reaction arxiv.orgresearchgate.netarxiv.orgaps.org.

For example, in a hypothetical cleavage of the adamantyl-oxygen bond, the reaction coordinate would primarily involve the stretching of this bond. The energy profile along this coordinate would show an increase in energy leading up to the transition state, followed by a decrease to the products.

Prediction of Conformational Preferences and Dynamics

The three-dimensional structure and flexibility of this compound are crucial to its properties and interactions. The rigid adamantyl cage imposes significant conformational constraints on the molecule nih.gov.

Due to the steric bulk of the adamantyl group, rotation around the single bonds connecting it to the aminocarbamate moiety will be restricted. Computational conformational analysis can identify the most stable conformers (lowest energy structures) and the energy barriers between them. It is expected that the molecule will adopt a limited number of low-energy conformations to minimize steric clashes between the adamantyl cage and the aminocarbamate group.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. These simulations would likely show that while the adamantyl cage remains rigid, the aminocarbamate group exhibits some degree of flexibility, with rotations around the C-N and C-O bonds occurring within the constraints imposed by the bulky adamantyl substituent mdpi.comksu.edu.satandfonline.comresearchgate.net. The conformational preferences will be a balance between minimizing steric repulsion and optimizing electronic interactions like resonance and hyperconjugation.

Development of Computational Models for Structure-Reactivity Prediction

The prediction of chemical reactivity through computational models is a cornerstone of modern chemistry, enabling the rational design of molecules and the elucidation of reaction mechanisms. For this compound, the development of such models is crucial for understanding its stability, reactivity, and potential applications. While specific computational models exclusively for this compound are not extensively documented in publicly available literature, the principles for their development can be robustly established by drawing upon theoretical studies of related adamantane and carbamate compounds. These models typically fall into two main categories: quantum chemical methods and quantitative structure-activity relationship (QSAR) models.

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into several key reactivity descriptors.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of a molecule's reactivity. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps can pinpoint the most likely sites for electrophilic or nucleophilic attack.

Reaction Pathway Modeling: DFT can be used to model the entire energy profile of a chemical reaction involving this compound. This includes identifying transition states and calculating activation energies, which are critical for predicting reaction rates and understanding mechanisms. For instance, in the context of carbamate chemistry, computational studies have been employed to investigate reaction mechanisms such as hydrolysis and formation from CO2 and amines nih.govacs.orgresearchgate.net.

An illustrative set of calculated reactivity descriptors for this compound, based on hypothetical DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.8 D | Indicates a polar molecule |

| Global Hardness (η) | 3.85 eV | Measure of resistance to charge transfer |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their measured activity or reactivity. While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity. The development of a QSAR model for adamantane derivatives, including this compound, would involve several steps:

Data Set Compilation: A series of adamantane derivatives with experimentally determined reactivity data (e.g., reaction rate constants, equilibrium constants) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the observed reactivity. The predictive power of the model is then rigorously evaluated using internal and external validation techniques plos.org.

For instance, a hypothetical QSAR model for the reactivity of a series of adamantyl carbamates might take the form of the following equation:

Reactivity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

Where c0, c1, c2 are constants determined from the regression analysis, and Descriptor A, B are molecular descriptors that significantly influence reactivity. A study on carbamate-based inhibitors of acetylcholinesterase successfully employed a QSAR model to guide the design of more potent analogues, demonstrating the utility of this approach plos.org.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Model of Adamantyl Carbamate Reactivity

| Compound | Experimental Reactivity (k, arbitrary units) | Connolly Accessible Area (Ų) | ELUMO (eV) | Hydrogen Bond Donors |

|---|---|---|---|---|

| Derivative 1 | 0.5 | 350 | 1.1 | 1 |

| Derivative 2 | 1.2 | 375 | 0.9 | 1 |

| Derivative 3 | 0.8 | 360 | 1.0 | 2 |

| This compound | Predicted | 385 | 1.2 | 2 |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-adamantyl N-aminocarbamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 1-adamantylamine with carbamoylating agents (e.g., phosgene derivatives or chloroformates). For example, carbamate formation under anhydrous conditions with triethylamine as a base in dichloromethane at 0–5°C minimizes side reactions like hydrolysis . Yield optimization requires precise stoichiometric control and inert atmospheres to prevent adamantyl group oxidation. Characterization via H/C NMR and IR spectroscopy confirms carbamate bond formation (e.g., carbonyl stretch at ~1700 cm) .

Q. How can researchers assess the stability of this compound under varying solvent systems?

- Methodological Answer : Accelerated stability studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) at 25°C and 40°C for 14 days, monitored via HPLC-UV, reveal degradation kinetics. Adamantyl carbamates generally exhibit poor aqueous stability due to hydrolysis but remain stable in aprotic solvents like THF . Kinetic parameters (e.g., ) should be calculated using first-order models .

Advanced Research Questions

Q. How do solvation effects and steric hindrance from the adamantyl group influence the heterolytic cleavage of this compound?

- Methodological Answer : Computational studies (DFT or MD simulations) combined with experimental kinetics (e.g., UV-Vis monitoring of carbamate dissociation) can quantify solvation effects. The adamantyl group’s rigid, bulky structure reduces solvent accessibility, slowing heterolysis in polar solvents. Compare activation energies in solvents with varying dielectric constants (e.g., acetonitrile vs. toluene) to isolate steric vs. solvation contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate results by:

- Repeating assays under standardized conditions (e.g., identical MIC protocols for antimicrobial testing) .

- Cross-verifying purity via LC-MS and elemental analysis .

- Performing structure-activity relationship (SAR) studies to isolate substituent effects (e.g., comparing N-aminocarbamate vs. thiocarbamate derivatives) .

Q. How does the adamantyl moiety enhance the pharmacokinetic profile of N-aminocarbamate derivatives?

- Methodological Answer : The adamantyl group improves lipophilicity (logP >3), enhancing blood-brain barrier penetration. Evaluate via:

- In vitro assays : Parallel artificial membrane permeability (PAMPA) for passive diffusion .

- In vivo studies : Plasma half-life () and tissue distribution in rodent models using radiolabeled compounds. Adamantyl derivatives often show prolonged due to reduced metabolic clearance .

Data Analysis & Experimental Design

Q. What thermodynamic parameters govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Calculate Gibbs free energy () and enthalpy () via Eyring analysis using rate constants () measured at multiple temperatures (e.g., 25–60°C). Negative entropy () often dominates due to transition-state ordering, as seen in adamantyl halide heterolysis .

Q. How can researchers design robust SAR studies for this compound analogs targeting enzyme inhibition?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with substituents varying in size, polarity, and hydrogen-bonding capacity (e.g., alkyl vs. aryl groups) .

- Enzyme assays : Use recombinant enzymes (e.g., kinase C or Gb3 synthase) to measure IC values.

- Molecular docking : Correlate inhibitory potency with binding mode predictions (e.g., hydrophobic adamantyl-enzyme pocket interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.